molecular formula C8H11NO3 B1440529 3-Tert-butyl-isoxazole-4-carboxylic acid CAS No. 1217047-14-7

3-Tert-butyl-isoxazole-4-carboxylic acid

Cat. No. B1440529
M. Wt: 169.18 g/mol
InChI Key: FQFFUIWYRYRXCN-UHFFFAOYSA-N
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Description

3-Tert-butyl-isoxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1217047-14-7 . It has a molecular weight of 169.18 and its IUPAC name is 3-tert-butyl-4-isoxazolecarboxylic acid . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-isoxazole-4-carboxylic acid can be represented by the InChI code: 1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been studied extensively . For instance, the heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-yl gold (III) chloride, from which, as a result of a subsequent Claisen-type rearrangement, trisubstituted isoxazoles containing an allyl fragment in position 4 were obtained .


Physical And Chemical Properties Analysis

3-Tert-butyl-isoxazole-4-carboxylic acid is an off-white solid .

Scientific Research Applications

  • Field : Drug Discovery

    • Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • Methods : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .
    • Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Field : Synthetic Chemistry

    • Application : Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
    • Methods : Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
    • Results : The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
  • Field : Medicinal Chemistry

    • Application : Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
    • Methods : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
    • Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Field : Organic Chemistry

    • Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
    • Methods : This involves the reaction of activated nitro compounds and phenylnitromethane .
    • Results : The reaction affords isoxazoline derivatives in higher yields compared with those of other methods .
  • Field : Drug Discovery

    • Application : Isoxazole is a five-membered heterocyclic pharmacophore widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
    • Methods : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
    • Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Field : Organic Chemistry

    • Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
    • Methods : This involves the reaction of activated nitro compounds and phenylnitromethane .
    • Results : The reaction affords isoxazoline derivatives in higher yields compared with those of other methods .

Future Directions

The future directions in the field of isoxazole synthesis, including 3-Tert-butyl-isoxazole-4-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of isoxazole molecules to accelerate the drug discovery programme .

properties

IUPAC Name

3-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFUIWYRYRXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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